N-[1-(4-bromophenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline
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Overview
Description
N-[1-(4-bromophenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline is a complex organic compound that features a bromophenyl group, a piperazine ring, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline typically involves multiple steps. One common approach is to start with the bromination of aniline derivatives, followed by nitration to introduce the nitro group. The piperazine ring is then incorporated through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and an aromatic compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding amine derivative.
Scientific Research Applications
N-[1-(4-bromophenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a bromophenyl group and a piperazine ring but differs in its additional functional groups and overall structure.
N-[4-(N,N-diethylsulfamoyl)phenyl]acetamide: Contains a piperazine ring and a bromophenyl group but has different substituents that confer unique properties.
Uniqueness
N-[1-(4-bromophenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-14(15-3-5-16(20)6-4-15)21-18-13-17(7-8-19(18)24(25)26)23-11-9-22(2)10-12-23/h3-8,13-14,21H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSSEBUKKLNBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC2=C(C=CC(=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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